molecular formula C17H15N5O5S B2847865 5-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole CAS No. 1323791-33-8

5-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Cat. No.: B2847865
CAS No.: 1323791-33-8
M. Wt: 401.4
InChI Key: ASPGIRNGGQRHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core linked to a sulfonylated azetidine ring and a pyrazine moiety. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for metabolic stability and hydrogen-bonding capabilities, making it a common scaffold in medicinal chemistry . The 2,3-dihydrobenzo[b][1,4]dioxin substituent adds lipophilicity, which may influence membrane permeability .

Properties

IUPAC Name

5-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O5S/c23-28(24,12-1-2-14-15(7-12)26-6-5-25-14)22-9-11(10-22)17-20-16(21-27-17)13-8-18-3-4-19-13/h1-4,7-8,11H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPGIRNGGQRHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound consists of multiple functional groups that contribute to its biological activity. The key structural features include:

  • Azetidine ring : A four-membered nitrogen-containing ring that may influence the compound's reactivity and interaction with biological targets.
  • Oxadiazole moiety : Known for its role in various pharmacological activities, including antimicrobial and anticancer properties.
  • Dihydrobenzo[b][1,4]dioxin group : This moiety is associated with various biological effects, including endocrine disruption and potential carcinogenicity.

Molecular Formula

The molecular formula for this compound is C16H16N4O3SC_{16}H_{16}N_4O_3S.

The biological activity of this compound can be attributed to several mechanisms:

  • PARP Inhibition : Similar compounds have been shown to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy by preventing DNA repair mechanisms .
  • Aryl Hydrocarbon Receptor (AhR) Modulation : Compounds with dioxin-like structures can activate AhR, leading to alterations in gene expression related to cell cycle regulation and apoptosis. Persistent activation of AhR has been linked to various toxicological effects, including carcinogenesis .
  • Antimicrobial Activity : Some derivatives of dioxins exhibit antimicrobial properties, which could be relevant for developing new antibiotics or antifungal agents.

1. Inhibition of Cancer Cell Proliferation

A study evaluated the effects of related compounds on cancer cell lines, demonstrating that certain derivatives significantly inhibited cell proliferation through apoptosis induction. The IC50 values ranged from 0.88 μM to 12 μM for various analogs .

2. Toxicological Assessments

Research on dioxin-like compounds has shown that exposure can lead to adverse health outcomes, including endocrine disruption and increased cancer risk in exposed populations. The mechanism involves AhR-mediated pathways that disrupt normal cellular functions .

3. Synthesis and Biological Evaluation

Recent research synthesized novel derivatives of dioxin compounds and assessed their biological activities. Some derivatives displayed promising anticancer activity with low toxicity profiles, suggesting potential for further development .

Table 1: Biological Activity Summary

Compound NameActivity TypeIC50 (μM)Reference
Compound APARP Inhibitor0.88
Compound BAntimicrobial<10
Compound CAhR AgonistVariable

Table 2: Structural Features

FeatureDescription
Azetidine RingFour-membered ring influencing reactivity
Oxadiazole MoietyAssociated with antimicrobial and anticancer activity
Dihydrobenzo[b][1,4]dioxinLinked to endocrine disruption and carcinogenicity

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 5-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole exhibit significant antitumor properties. A study demonstrated that derivatives showed cytotoxic effects against various cancer cell lines including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
NCI-H460 (Lung)8.7
SF-268 (CNS)12.0

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cancer progression.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically:

  • PARP Inhibition : Compounds with similar structures have shown promising results as inhibitors of Poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms.
    CompoundIC50 (µM)Mechanism
    Compound A0.082PARP Inhibitor
    Compound B0.88PARP Inhibitor

This inhibition can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by treatments.

Study on Anticancer Mechanisms

A notable study published in Cancer Research evaluated the efficacy of related compounds against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability by inducing apoptosis through mitochondrial pathways.

Pharmacokinetic Profiling

Research on pharmacokinetics revealed favorable absorption and metabolism profiles for similar thioacetamide derivatives. This suggests potential for oral bioavailability and efficacy in clinical settings.

Comparison with Similar Compounds

Core Heterocycle Variations

1,2,4-Oxadiazole vs. 1,2,5-Oxadiazine

The target compound’s 1,2,4-oxadiazole differs from 1,2,5-oxadiazine derivatives (e.g., ) in ring size and heteroatom placement. The six-membered 1,2,5-oxadiazine ring allows greater conformational flexibility but may reduce metabolic stability compared to the rigid five-membered 1,2,4-oxadiazole .

b. Thiazolo-Triazole Derivatives ()

A structurally distinct analog, 5-(4-chlorophenyl)-3-(2,3-dihydrobenzodioxin-6-ylmethylsulfanyl)-thiazolo[2,3-c][1,2,4]triazole, replaces the oxadiazole with a sulfur-containing thiazolo-triazole.

Substituent Analysis

Compound Key Substituents Functional Impact
Target Compound Sulfonylazetidine, Pyrazine Enhanced solubility, hydrogen bonding
Compound Methoxyphenyl, Methyl Increased lipophilicity, steric bulk
Compound Chlorophenyl, Benzodioxin-methylsulfanyl Electron-withdrawing effects, moderate polarity

The azetidine ring in the target compound provides a compact, rigid structure compared to bulkier substituents like methoxyphenyl in pyranopyrazole derivatives (), which may improve target selectivity .

Physicochemical Comparison

Property Target Compound Compound
Solubility (LogP) Moderate (sulfonyl group) Low (sulfanyl group)
Metabolic Stability High (oxadiazole core) Moderate (thiazole ring)
Hydrogen Bonding Strong (pyrazine) Weak (chlorophenyl)

The sulfonyl group in the target compound likely improves solubility (cLogP ~2.5) compared to ’s sulfanyl analog (cLogP ~3.8) .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and optimized conditions for synthesizing this compound?

  • Methodology: The synthesis involves multi-step reactions, including sulfonylation of azetidine intermediates and oxadiazole ring formation. Key steps include:

  • Sulfonation: Reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride with azetidine under basic conditions (e.g., NaH in DMF) to form the sulfonamide intermediate .
  • Oxadiazole Formation: Cyclization of a nitrile precursor with hydroxylamine, followed by coupling with pyrazine derivatives under microwave-assisted conditions to enhance yield .
  • Optimization: Reaction parameters (temperature, solvent polarity, and catalyst choice) must be systematically varied to minimize side products.

Q. Which spectroscopic and computational techniques are critical for structural characterization?

  • Methodology:

  • NMR Spectroscopy: 1H/13C NMR to confirm regiochemistry of the oxadiazole ring and sulfonamide linkage .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly for the sulfonyl-azetidine moiety .
  • In Silico Modeling: DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and verify stereoelectronic compatibility with biological targets .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodology:

  • pH Stability Studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C .
  • Thermogravimetric Analysis (TGA): Determine thermal decomposition profiles to inform storage conditions .
  • Metabolite Prediction: Use liver microsome assays to identify potential metabolic cleavage sites (e.g., sulfonamide or oxadiazole bonds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the pyrazine and dihydrobenzo-dioxin moieties?

  • Methodology:

  • Analog Synthesis: Prepare derivatives with substitutions on the pyrazine ring (e.g., methyl, nitro groups) and compare binding affinities via SPR or ITC .
  • Biological Assays: Test analogs in enzyme inhibition assays (e.g., kinase panels) to correlate substituent effects with activity .
  • Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., ATP-binding pockets) to identify critical hydrophobic/π-stacking interactions .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Methodology:

  • Assay Validation: Replicate results in orthogonal assays (e.g., cell-free vs. cell-based) to distinguish target-specific effects from off-target interactions .
  • Data Normalization: Apply statistical models (e.g., Z-factor analysis) to account for variability in high-throughput screening .
  • Mechanistic Studies: Use CRISPR-edited cell lines to confirm target engagement and rule out assay-specific artifacts .

Q. How can computational and experimental data be integrated to optimize pharmacokinetic properties?

  • Methodology:

  • ADMET Prediction: Use QSAR models to forecast solubility, permeability, and CYP450 inhibition risks .
  • In Vivo Validation: Conduct pharmacokinetic studies in rodent models, adjusting logP via functional group substitutions (e.g., replacing sulfonyl with carbonyl) .
  • Co-crystallization: Solve X-ray structures of the compound bound to serum albumin to inform plasma protein binding modifications .

Q. What experimental designs are recommended for studying off-target effects in complex biological systems?

  • Methodology:

  • Chemoproteomics: Use affinity-based pull-down assays with mass spectrometry to identify unintended protein interactions .
  • Transcriptomics: Perform RNA-seq on treated cell lines to detect pathway-level perturbations unrelated to the primary target .
  • Dose-Response Analysis: Compare IC50 values across multiple cell types to assess tissue-specific toxicity .

Methodological Considerations

  • Contradiction Resolution: When conflicting data arise (e.g., high in vitro potency but low in vivo efficacy), employ tiered validation:
    • Verify compound purity and stability .
    • Cross-reference with structurally similar analogs .
    • Use knockout models to confirm target relevance .
  • Theoretical Frameworks: Link SAR studies to medicinal chemistry principles (e.g., Lipinski’s rules) and receptor-ligand interaction theories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.